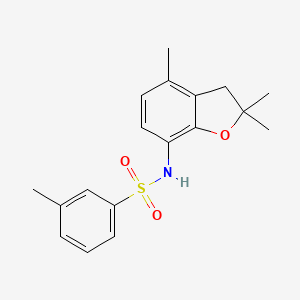

3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide

Description

Role of Benzofuran Scaffolds in Bioactive Compound Development

Benzofuran derivatives occupy a privileged position in medicinal chemistry due to their structural versatility and broad-spectrum bioactivity. The benzofuran core, characterized by a fused benzene and furan ring system, provides a rigid planar framework that facilitates molecular interactions with biological targets. This scaffold’s natural abundance in plants like Asteraceae and Rutaceae has inspired synthetic analogs with enhanced pharmacokinetic properties.

The 2,3-dihydrobenzofuran substructure in 3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide introduces partial saturation, which modulates electronic distribution and conformational flexibility. This modification is critical for optimizing target binding while maintaining metabolic stability. Methyl substitutions at the 2, 2, and 4 positions of the dihydrobenzofuran ring further enhance lipophilicity, potentially improving blood-brain barrier permeability—a valuable trait for central nervous system-targeted therapies.

Benzofuran’s pharmacological relevance is exemplified by its role in antimicrobial and anticancer agents. For instance, psoralen derivatives demonstrate DNA-intercalating properties, while synthetic analogs like Amiodarone exhibit ion channel modulation. The scaffold’s adaptability enables strategic functionalization at the 2-, 3-, and 7-positions, allowing medicinal chemists to fine-tune electronic, steric, and solubility parameters during lead optimization.

Table 1: Structural Modifications of Benzofuran Derivatives and Associated Bioactivities

Sulfonamide Pharmacophores in Targeted Therapeutic Design

Sulfonamides constitute a cornerstone of rational drug design, leveraging their dual capacity for hydrogen bonding and aromatic stacking interactions. The benzenesulfonamide moiety in this compound serves as a zinc-binding group (ZBG), enabling potent inhibition of metalloenzymes like carbonic anhydrases (CAs). This pharmacophoric element’s electronegative sulfonyl group creates a strong dipole moment, enhancing binding affinity to positively charged enzyme active sites.

Recent advances in sulfonamide hybridization strategies have expanded their therapeutic scope beyond traditional antibacterial applications. The 3-methyl substitution on the benzenesulfonamide ring introduces steric hindrance that may confer isoform selectivity—particularly toward cancer-associated CA IX and XII over ubiquitous CA II. This selectivity is crucial for minimizing off-target effects in oncology applications.

The integration of sulfonamides with benzofuran scaffolds creates multidomain inhibitors capable of simultaneous interactions with multiple enzyme subpockets. For example, in CA inhibitors, the benzofuran moiety may occupy hydrophobic regions adjacent to the catalytic zinc ion, while the sulfonamide coordinates the metal center. This dual binding mechanism is exemplified by compounds showing sub-nanomolar inhibition constants (Ki) against CA IX.

Mechanistic Advantages of Benzofuran-Sulfonamide Hybrids

- Enhanced binding persistence : The planar benzofuran system enables π-π stacking with aromatic residues in enzyme active sites.

- Improved pharmacokinetics : Methyl substitutions increase logP values, enhancing membrane permeability without compromising aqueous solubility.

- Multitarget potential : Structural features may allow simultaneous modulation of CA isoforms and unrelated targets like kinase signaling pathways.

Properties

IUPAC Name |

3-methyl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-12-6-5-7-14(10-12)23(20,21)19-16-9-8-13(2)15-11-18(3,4)22-17(15)16/h5-10,19H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIQPZJUMZYWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=C3C(=C(C=C2)C)CC(O3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide typically involves the formation of the benzofuran ring followed by sulfonamide formation. One common method involves the Friedel-Crafts reaction to form the benzofuran ring, followed by sulfonamide formation through the reaction of the benzofuran derivative with a sulfonyl chloride .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonamides to amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the potential of compounds similar to 3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide in anticancer therapies. For instance:

- Cytotoxicity Studies : Compounds containing the benzofuran moiety have shown promising activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The introduction of electron-withdrawing groups on the aromatic ring has been correlated with enhanced biological activity .

| Compound | Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.48 |

| Compound B | HCT-116 | 0.19 |

| Reference (Prodigiosin) | MCF-7 | 1.93 |

These findings indicate that the structural modifications of the compound can lead to improved anticancer efficacy.

Drug Discovery

The unique structure of this compound makes it a valuable candidate in drug development processes:

- Lead Compound Development : Its derivatives can serve as lead compounds for further optimization in developing more potent anticancer agents.

- Combination Therapies : There is potential for this compound to be used in combination with existing therapies to enhance overall treatment efficacy and reduce resistance .

Synthesis and Evaluation

Research has documented the synthesis of various analogs of this compound and their biological evaluation:

- In a study by Chakrapani et al., several analogs were synthesized and tested against multiple cancer cell lines. The most active compounds exhibited IC₅₀ values significantly lower than standard treatments like doxorubicin .

Clinical Relevance

While preclinical studies are promising, further investigation is required to establish clinical efficacy and safety profiles through rigorous clinical trials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication .

Comparison with Similar Compounds

Key Observations :

- Functional Group Impact : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to carbamates (pKa ~12–14), which may enhance interactions with biological targets like enzymes or receptors .

Physicochemical and Spectroscopic Properties

- IR Spectroscopy : The sulfonamide group is expected to show characteristic S=O stretches near 1150–1350 cm⁻¹ and N–H stretches near 3300 cm⁻¹, as seen in analogous sulfonamides .

- NMR Spectroscopy : The dihydrobenzofuran core’s methyl groups (δ = 1.2–2.5 ppm in ¹H-NMR) and aromatic protons (δ = 6.5–7.5 ppm) align with reported values for carbofuran derivatives .

Biological Activity

3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide, also known by its CAS number 866042-47-9, is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : CHNOS

- Molecular Weight : 331.43 g/mol

- CAS Number : 866042-47-9

The structure of the compound features a benzenesulfonamide moiety along with a substituted benzofuran ring, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives with similar structural features were tested against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| 5b | U-937 | 0.78 | Inhibits HDSirt2 leading to apoptotic death |

| 6a | A549 | 1.54 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may possess similar properties and could be explored further for its anticancer potential.

Antimicrobial Activity

In addition to anticancer properties, sulfonamides are known for their antimicrobial effects. Research has shown that compounds within this class can effectively inhibit the growth of various bacteria:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | Staphylococcus aureus | 10 µg/mL |

| Example B | Escherichia coli | 20 µg/mL |

The specific activity of this compound against these pathogens has not been extensively documented but warrants investigation given the promising results of related compounds.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several studies suggest that:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Enzyme Inhibition : The inhibition of specific enzymes such as HDSirt2 is linked to increased apoptosis in leukemia cell lines.

- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases, leading to reduced proliferation.

Study on Anticancer Activity

A study published in MDPI evaluated a series of sulfonamide derivatives for their cytotoxic effects on cancer cell lines including MCF-7 and U-937. The results highlighted that modifications in the chemical structure significantly influenced biological activity:

"Compounds with electron-withdrawing groups at the para position exhibited higher antiproliferative potency" .

Antimicrobial Efficacy Assessment

Another research initiative focused on the antimicrobial properties of sulfonamides demonstrated that certain derivatives exhibited MIC values comparable to standard antibiotics:

"Some synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli" .

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of 3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) for data collection. Employ SHELX software (e.g., SHELXL for refinement) to resolve hydrogen bonding networks and dihedral angles, as seen in structurally related benzofuran derivatives . For asymmetric units, refine parameters using the P21/c space group (monoclinic system) and validate with R-factors (<0.05 for high reliability) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology : Adopt solvent-free conditions with treated natural zeolite (TNZ) catalysts, as demonstrated for analogous heterocycles. Use 30% catalyst loading at 50°C for 2 hours, monitoring progress via TLC and FTIR. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via <sup>1</sup>H NMR (e.g., δ 1.2–1.4 ppm for methyl groups) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in predicted vs. experimental biological activity data for this sulfonamide?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities to target enzymes (e.g., cyclooxygenase-2). Cross-validate with experimental IC50 values from in vitro assays. If discrepancies arise, analyze conformational flexibility using molecular dynamics (MD) simulations (AMBER/CHARMM) to account for protein-ligand dynamics .

Q. What strategies are effective for analyzing the stereoelectronic effects of the benzofuran-sulfonamide moiety on pharmacological activity?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO). Compare with bioassay results (e.g., IC50 against cancer cell lines) to correlate electron-withdrawing groups (e.g., sulfonamide) with enhanced target binding .

Q. How can researchers address inconsistencies in crystallographic data interpretation for derivatives of this compound?

- Methodology : Re-examine diffraction datasets for twinning or disorder using PLATON’s ADDSYM tool. For ambiguous hydrogen bonds, employ Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., N–H⋯O vs. C–H⋯π). Cross-reference with IR spectroscopy (e.g., 3200–3400 cm<sup>−1</sup> for N–H stretches) .

Experimental Design & Data Analysis

Q. What in vitro toxicity screening protocols are recommended for early-stage evaluation of this compound?

- Methodology : Follow OECD guidelines for acute oral toxicity (Category 4, H302) using murine models. For cellular toxicity, conduct MTT assays on HEK293 and HepG2 cells at 10–100 µM concentrations. Include positive controls (e.g., cisplatin) and validate via flow cytometry for apoptosis markers (Annexin V/PI) .

Q. How can regioselective functionalization of the benzofuran core be achieved to explore SAR?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.